N-(2-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide
Description
N-(2-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
Molecular Formula |
C26H26N2O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxamide |
InChI |
InChI=1S/C26H26N2O/c1-16-6-2-3-11-24(16)27-26(29)19-12-22-20-9-4-7-17(20)14-28-15-18-8-5-10-21(18)23(13-19)25(22)28/h2-6,9-13,17-18,20-21H,7-8,14-15H2,1H3,(H,27,29) |
InChI Key |
XWTWCLAEJRUAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C4C(=C2)C5C=CCC5CN4CC6C3C=CC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline core, followed by functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
N-(2-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Nalidixic acid: An antibacterial agent.
Cinchona alkaloids: Used in various therapeutic applications
Uniqueness
What sets N-(2-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
